

Application Note: HPLC Analysis of Unreacted TEGDMA Monomer from Dental Resins

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Compound of Interest

Compound Name: *Tetraethylene glycol dimethacrylate*

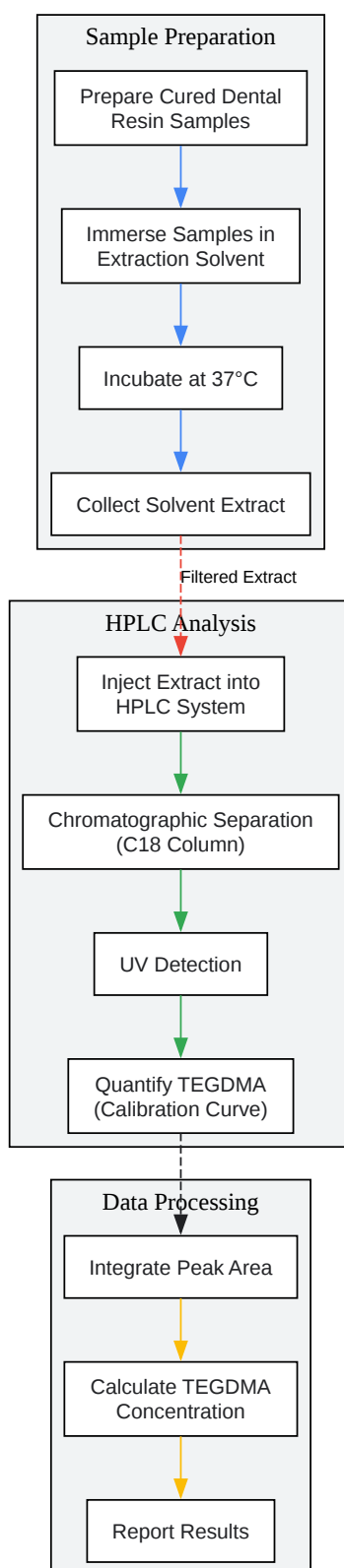
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Introduction

Triethylene glycol dimethacrylate (TEGDMA) is a common monomer used in dental resin composites to reduce viscosity and enhance polymer cross-linking.[1] However, the polymerization process in dental restorations is often incomplete, leading to the presence of unreacted monomers.[2] These residual monomers can leach into the oral environment and have been associated with cytotoxic, genotoxic, and allergic effects.[1] Therefore, the accurate quantification of unreacted TEGDMA is crucial for evaluating the biocompatibility and safety of dental resin materials. High-performance liquid chromatography (HPLC) is a widely used and powerful technique for the separation and quantification of residual monomers from dental composites.[3][4] This application note provides a detailed protocol for the extraction and HPLC analysis of unreacted TEGDMA from cured dental resin samples.

Experimental Workflow



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Figure 1. Experimental workflow for the HPLC analysis of unreacted TEGDMA.

Protocols

1. Sample Preparation and Monomer Extraction

This protocol describes the preparation of dental resin samples and the subsequent extraction of unreacted TEGDMA. A common extraction solvent is a mixture of 75% ethanol and 25% deionized water, which simulates the oral environment and is effective for extracting organic compounds from dental composites.[\[3\]](#)[\[5\]](#)

- Materials and Reagents:

- Cured dental resin composite samples
- 75% Ethanol / 25% Deionized Water (v/v)
- Light-proof glass bottles
- Incubator set to 37°C
- Syringe filters (0.45 µm)

- Procedure:

- Prepare standardized disc-shaped specimens from the dental resin composite according to the manufacturer's instructions.
- Immediately after polymerization, immerse each specimen in a light-proof glass bottle containing a known volume of the 75% ethanol/water solution.[\[3\]](#)
- Store the bottles in an incubator at 37°C.[\[3\]](#)
- Collect the solvent extracts at various time intervals (e.g., 10 minutes, 1 hour, 24 hours, 3 days, 7 days, 14 days, 21 days) for analysis. The solvent is typically not refreshed between time points to measure cumulative release.[\[3\]](#)
- Prior to HPLC analysis, filter the collected extracts through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Analysis of TEGDMA

This protocol outlines the instrumental parameters for the quantification of TEGDMA using reverse-phase HPLC with UV detection.

- Instrumentation and Conditions:
 - HPLC System: An Agilent Technologies HPLC system or equivalent.[3]
 - Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm diameter, 5 μ m particle size).[3]
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. Common ratios include 75:25 (v/v) or 65:35 (v/v).[1][3]
 - Flow Rate: 1.0 mL/min.[3]
 - Injection Volume: 10 μ L.[3]
 - Detection: UV detector set at a wavelength of 208 nm for TEGDMA.[3]
 - Column Temperature: Room temperature or controlled at 25°C.[1][3]
- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject 10 μ L of the filtered sample extract into the HPLC system.
 - Run the analysis for a sufficient time to allow for the elution of TEGDMA. The retention time for TEGDMA is typically around 3.4 to 9 minutes depending on the specific conditions.[3][6]
 - Record the chromatogram and integrate the peak area corresponding to TEGDMA.

3. Calibration and Quantification

A calibration curve is necessary for the accurate quantification of TEGDMA in the sample extracts.

- Procedure:
 - Prepare a series of standard solutions of TEGDMA in the mobile phase at known concentrations.
 - Inject each standard solution into the HPLC system and record the corresponding peak area.
 - Construct a calibration curve by plotting the peak area versus the concentration of the TEGDMA standards.
 - Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$).[\[3\]](#)
 - Use the peak area of TEGDMA in the sample extracts and the calibration equation to calculate the concentration of the eluted monomer.

Data Presentation

Table 1: Summary of HPLC Methods for TEGDMA Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|----------------|-------------------------------|-------------------------------|-------------------------------|-------------------------------|
| Reference | [3] | | [6] | [1] |
| Column | C18 (250 x 4.6 mm, 5 μ m) | C18 (250 x 4.6 mm, 5 μ m) | C18 (250 x 4.6 mm, 5 μ m) | C18 (250 x 4.6 mm, 5 μ m) |
| Mobile Phase | 75% Acetonitrile / 25% Water | 60% Acetonitrile / 40% Water | 58% Acetonitrile / 42% Water | 65% Acetonitrile / 35% Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 208 nm | 220 nm | 215 nm | 205 nm |
| Retention Time | 3.446 min | 6.401 min | 9.0 min | Not Specified |

Table 2: Example of Quantitative Data for Eluted TEGDMA

| Resin Cement | Mean TEGDMA Concentration (μM) after 21 days |
|--|---|
| Variolink II | 203.8 |
| Rely X ARC | 219.9 |
| Rely X Unicem | 190.1 |
| Resilute | 282.5 |
| Data adapted from a study evaluating TEGDMA elution from dual-cured resin cements. [3] | |

Method Validation

For rigorous scientific studies, the HPLC method should be validated to ensure its reliability. Key validation parameters include:

- **Linearity:** The ability of the method to produce results that are directly proportional to the concentration of the analyte.[\[4\]](#)
- **Accuracy:** The closeness of the measured value to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.[\[4\]](#)
- **Limit of Detection (LOD):** The lowest concentration of an analyte that can be reliably detected.
- **Limit of Quantification (LOQ):** The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of unreacted TEGDMA monomer leached from dental resin composites. Adherence to the detailed protocols for sample preparation, HPLC analysis, and calibration is essential for obtaining accurate and reproducible results. This information is critical for researchers and drug development professionals in assessing the safety and biocompatibility of dental materials. The amount of eluted TEGDMA can be influenced by factors such as the type of resin material, the duration of extraction, and the composition of the extraction solvent.[3][7]

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